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molecular formula C11H11NO B1330732 1-Ethyl-1H-indole-3-carbaldehyde CAS No. 58494-59-0

1-Ethyl-1H-indole-3-carbaldehyde

Cat. No. B1330732
M. Wt: 173.21 g/mol
InChI Key: RUJYZLQXRALDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06767909B2

Procedure details

1-ethylindole-3-carboxaldehyde was prepared from alkylation reaction of indole-3-carboxaldehyde. Indole-3-carboxaldehyde (900 mg, 6.2 mmol) was dissolved in 5 ml dimethylformamide, ethyl bromide (918 μl, 12 mmol) and sodium hydride (282.8 mg, 12 mmol) were added to the reaction mixture. Solution was stirred and refluxed for three hours. The reaction mixture was then evaporated to dryness and washed with water. Pale brown crystals were obtained with 80% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
918 μL
Type
reactant
Reaction Step Three
Quantity
282.8 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1.[CH2:12](Br)[CH3:13].[H-].[Na+]>CN(C)C=O>[CH2:12]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]=[O:11])=[CH:2]1)[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
918 μL
Type
reactant
Smiles
C(C)Br
Name
Quantity
282.8 mg
Type
reactant
Smiles
[H-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Pale brown crystals were obtained with 80% yield

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C2=CC=CC=C12)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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